molecular formula C17H17N3O4S2 B2451536 N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide CAS No. 1171227-92-1

N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide

Cat. No.: B2451536
CAS No.: 1171227-92-1
M. Wt: 391.46
InChI Key: GASMLYZWUQJYPL-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a thiazole ring, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the thiazole ring, and the sulfamoyl group. A common synthetic route may include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the furan derivative with phenethylamine and sulfamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, where the phenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiazol-2-yl)-5-(N-phenethylsulfamoyl)furan-2-carboxamide: can be compared with other furan carboxamides and thiazole derivatives.

    Similar compounds: include N-(4-methylthiazol-2-yl)-5-(N-benzylsulfamoyl)furan-2-carboxamide and N-(4-methylthiazol-2-yl)-5-(N-ethylsulfamoyl)furan-2-carboxamide.

Uniqueness

    This compound: is unique due to the specific combination of the furan ring, thiazole ring, and phenethylsulfamoyl group, which imparts distinct chemical and biological properties.

    Comparison: While similar compounds may share some structural features, the presence of the phenethyl group in this compound can lead to different biological activities and interactions.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-(2-phenylethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-11-25-17(19-12)20-16(21)14-7-8-15(24-14)26(22,23)18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMLYZWUQJYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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